Ethyl 4-azidobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 4-azidobenzoate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3 |
InChI Key |
CDFRXIVAGKDWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Chemical and Physical Properties
Ethyl 4-azidobenzoate possesses a distinct set of chemical and physical properties that are crucial for its handling and application in various chemical reactions.
| Property | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 38556-93-3 nih.govchemicalbook.com |
| Chemical Formula | C₉H₉N₃O₂ nih.gov |
| Molecular Weight | 191.19 g/mol nih.gov |
| Appearance | Pale yellow solid tandfonline.comresearchgate.net |
| Melting Point | 152-155 °C researchgate.net |
Synthesis and Manufacturing
The laboratory-scale synthesis of ethyl 4-azidobenzoate is a well-established procedure, typically starting from ethyl 4-aminobenzoate (B8803810). tandfonline.comrdd.edu.iq
The common synthesis route involves a two-step process:
Diazotization: Ethyl 4-aminobenzoate is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form an in situ diazonium salt. tandfonline.comrdd.edu.iq
Azidation: The resulting diazonium salt solution is then reacted with sodium azide (B81097). tandfonline.comrdd.edu.iqwpi.edu The azide ion displaces the diazonium group to yield this compound, which often precipitates from the reaction mixture as a solid. tandfonline.comrdd.edu.iq
This method is efficient and provides good yields of the desired product. researchgate.net
Derivatization and Functionalization Strategies Utilizing Ethyl 4 Azidobenzoate
Synthesis of Novel Heterocyclic Compounds
The azide (B81097) functionality of ethyl 4-azidobenzoate serves as a key building block for the synthesis of diverse heterocyclic systems. Its participation in cycloaddition reactions and other transformations allows for the construction of various scaffolds with potential applications in medicinal chemistry and materials science.
Triazole Scaffold Construction via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for constructing 1,2,3-triazole rings. nih.govnih.gov This reaction offers high regioselectivity, yielding exclusively 1,4-disubstituted triazoles under mild reaction conditions. nih.govbeilstein-journals.org this compound is a readily available and frequently used azide component in these reactions. researchgate.netresearchgate.netresearchgate.net
The CuAAC reaction is significantly accelerated compared to the uncatalyzed Huisgen cycloaddition, which typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.govdoi.orgnih.gov The copper catalyst, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, facilitates the reaction's high efficiency and selectivity. beilstein-journals.orgscielo.br The versatility of this method allows for the synthesis of a wide array of 1,2,3-triazole derivatives by varying the alkyne component. chapman.edumdpi.comsemanticscholar.org For instance, the reaction of this compound with terminal alkynes in the presence of a copper catalyst provides a straightforward route to various 1,4-disubstituted 1,2,3-triazoles. researchgate.netchapman.edu
| Alkyne Reactant | Catalyst System | Product | Reference |
| 4-Bromobut-1-yne | Cu(I) | Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate | researchgate.net |
| Phenylacetylene | CuSO₄/Sodium Ascorbate | Ethyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate | scielo.br |
| Acetylated D-galactose | Cu(I) | 1,2,3-Triazole-based glycoside | mdpi.com |
| Terminal Alkynes | Aq. PEG/Cu(I) | 1,4-disubstituted 1,2,3-triazoles | chapman.edu |
Formation of Pyrazolines, Amic Acids, Isoimides, and Imides
Beyond triazoles, this compound can be a precursor to other heterocyclic and open-chain structures. While direct synthesis of pyrazolines from this compound is less common, the amino group in its reduced form, ethyl 4-aminobenzoate (B8803810), is a key intermediate for such transformations.
However, this compound itself can be used to synthesize other nitrogen-containing heterocycles. For example, it can react with active methylene (B1212753) compounds like acetyl acetone (B3395972) in the presence of a base to form triazole derivatives. rdd.edu.iq
Furthermore, the corresponding amine, ethyl 4-aminobenzoate, derived from the reduction of this compound, is a versatile starting material for the synthesis of amic acids, isoimides, and imides. rdd.edu.iq Reaction of ethyl 4-aminobenzoate with various acid anhydrides (e.g., maleic, phthalic, succinic) yields a series of N-(4-carboxyethylphenyl)amic acids. rdd.edu.iq These amic acids can then be cyclized to form the corresponding isoimides or imides under different reaction conditions. rdd.edu.iq Dehydration of the amic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or trifluoroacetic anhydride (B1165640) typically leads to the formation of isoimides. rdd.edu.iq Conversely, treatment with acetic anhydride and sodium acetate (B1210297) promotes the rearrangement to the more thermodynamically stable imides. rdd.edu.iq
| Reactant | Product Type | Reagents/Conditions | Reference |
| Ethyl 4-aminobenzoate + Maleic anhydride | Amic acid | - | rdd.edu.iq |
| N-(4-carboxyethylphenyl)maleamic acid | Isoimide | DCC or Trifluoroacetic anhydride | rdd.edu.iq |
| N-(4-carboxyethylphenyl)maleamic acid | Imide | Acetic anhydride/Sodium acetate | rdd.edu.iq |
Hybrid Molecular Architectures with Oxadiazole and Quinoxaline (B1680401) Moieties
This compound is a valuable reagent for creating hybrid molecules that incorporate a triazole linker connected to other heterocyclic systems, such as oxadiazoles (B1248032) and quinoxalines. nih.govresearchgate.netresearchgate.net This strategy allows for the combination of different pharmacophores into a single molecule, a common approach in drug discovery.
In one example, this compound was reacted with a propargylated quinoxaline derivative via a copper-catalyzed click reaction to afford a quinoxaline-triazole hybrid. nih.govresearchgate.netacs.org This hybrid molecule could be further modified, for instance, by hydrolysis of the ester group to the corresponding carboxylic acid. nih.govacs.org The synthesis of such hybrid structures highlights the modularity of the click chemistry approach, enabling the facile connection of diverse molecular fragments. nih.govresearchgate.netresearchgate.net
The synthesis of oxazole-containing compounds can also utilize azido-functionalized building blocks. For example, 4-azidobenzoic acid, which can be derived from this compound, has been used to prepare 2-azidophenyl-4,5-diphenyloxazole. nih.gov
Incorporation into Bioconjugate Reagents
The azide group of this compound is a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property makes it a valuable tool for bioconjugation.
Conjugation to Peptides and Proteins
This compound and its derivatives are employed as crosslinking reagents for conjugating molecules to peptides and proteins. huji.ac.ilmolbio.com The azide group can be converted into a highly reactive nitrene upon photolysis, which can then form a covalent bond with nearby molecules. google.com Alternatively, the azide can participate in Staudinger ligation or click chemistry reactions for more specific conjugation. escholarship.orgnih.gov
For example, N-hydroxysulfosuccinimidyl-4-azidobenzoate (Sulfo-HSAB), a water-soluble derivative, can be used to attach the azidobenzoyl group to the primary amines of a protein. huji.ac.ilbiorxiv.org The resulting azide-modified protein can then be conjugated to another molecule containing a suitable reactive partner, such as a phosphine (B1218219) for Staudinger ligation or an alkyne for click chemistry. escholarship.orgnih.govnih.gov This approach allows for the site-specific labeling and crosslinking of proteins for various applications, including the study of protein-protein interactions and the development of antibody-drug conjugates. escholarship.orgnih.gov
Advanced Chemical Modification of Surfaces and Polymers
The reactivity of the azide group in this compound and its derivatives is also harnessed for the chemical modification of surfaces and polymers, imparting new functionalities and properties.
Photoreactive polymers containing azidobenzoate moieties can be synthesized and used to modify the surfaces of various materials, including polymers, glass, and metals. acs.org For instance, copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and 2-methacryloyloxyethyl-4-azidobenzoate (MPAz) can be coated onto a substrate and then covalently attached via UV irradiation. acs.orgnih.gov The photogenerated nitrene from the azidobenzoate group forms a covalent bond with the substrate, creating a stable and functional coating. acs.org This method has been used to create superhydrophilic and protein-resistant surfaces. acs.org Similarly, polymers functionalized with azidobenzoate groups can be used as antifouling coatings for dental implants. nih.gov
The "click" reaction provides another powerful tool for polymer functionalization. Polymers bearing azide or alkyne groups can be readily modified by reacting them with small molecules or other polymers containing the complementary functionality. researchgate.netdb-thueringen.de This allows for the synthesis of well-defined polymer architectures, including graft copolymers and block copolymers. db-thueringen.de
Applications in Chemical Biology and Biochemistry Research
Bioorthogonal Chemical Labeling and Probing
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of Ethyl 4-azidobenzoate is a key functional group for such reactions, allowing for the specific labeling and probing of biomolecules.
The azide moiety of this compound serves as a "handle" for selective bioconjugation, a process of attaching a probe or tag to a biomolecule of interest. This is often achieved through "click chemistry," a set of reactions known for their high efficiency and specificity. thermofisher.commdpi.com The most common click reactions involving azides are the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov
In a typical application, a biomolecule (such as a protein or a sugar) is metabolically or enzymatically engineered to contain an alkyne group. uni-heidelberg.de this compound, or a derivative thereof, can then be introduced and will selectively react with the alkyne-modified biomolecule. This reaction forms a stable triazole linkage, effectively "clicking" the benzoate (B1203000) derivative onto the target. researchgate.netresearchgate.net This strategy allows for the precise labeling of biomolecules within the complex environment of a living cell or organism. thermofisher.comrsc.org The small size of the azide group is advantageous as it is unlikely to disrupt the natural function of the biomolecule it is attached to. mdpi.com
The Staudinger ligation offers an alternative bioorthogonal strategy where the azide reacts with a specifically engineered phosphine (B1218219). nih.gov This reaction is also highly selective and has been used for various bioconjugation applications. mdpi.comnih.gov These methods enable researchers to attach a wide array of functionalities, such as fluorescent dyes or affinity tags, to specific biomolecules for visualization and purification. carellgroup.de
Activity-based protein profiling (ABPP) is a powerful technique used to study the function of enzymes in their native environment. nih.govrsc.org Activity-based probes (ABPs) are small molecules that typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker. rsc.orgportlandpress.com
This compound and other aryl azides are incorporated into ABPs as a latent chemical handle. nih.govnih.gov Instead of a bulky reporter tag that might hinder cell permeability, a small azide group is used. nih.gov The ABP can then enter living cells and react with its target enzyme. After this interaction, the cells are lysed, and a reporter tag containing a complementary alkyne group is added. The azide and alkyne groups then react via click chemistry, attaching the reporter tag to the enzyme-probe complex for subsequent analysis. mdpi.comnih.gov
This two-step approach has been successfully used to profile a variety of enzyme classes, including serine hydrolases and glycosidases. mdpi.comportlandpress.comnih.gov The use of an azide handle allows for improved cell permeability and provides flexibility in the choice of reporter tag, making it a valuable tool for developing new imaging agents and studying enzyme activity in living systems. nih.govnih.gov
Design and Implementation of Photolabeling Agents
The aryl azide group of this compound is photoreactive. thermofisher.com Upon exposure to UV light, it forms a highly reactive nitrene intermediate. thermofisher.comnih.gov This property is exploited in photolabeling techniques to study biomolecular interactions and to covalently modify specific sites on biomolecules. rsc.org
Photoaffinity labeling (PAL) is a technique used to identify the binding partners of a small molecule or to map the binding sites of biomolecular complexes. rsc.orgresearchgate.net In a typical PAL experiment, a probe is designed that consists of three components: a recognition element that binds to the target biomolecule, a photoreactive group, and a reporter tag (like biotin (B1667282) or a fluorescent dye). rsc.org
Derivatives of this compound are frequently used to create these photoreactive probes. nih.govoup.commolbio.com For example, N-hydroxysuccinimidyl-4-azidobenzoate (HSAB), a derivative of 4-azidobenzoic acid, can be used to attach the photoreactive aryl azide group to a ligand that binds to a specific receptor. nih.govoup.com Once the ligand is bound to its target, the sample is irradiated with UV light. This activates the azide group, which then forms a covalent bond with any nearby amino acid residues on the receptor protein. thermofisher.comnih.gov The reporter tag then allows for the identification and purification of the crosslinked complex, revealing the binding partner.
This technique has been instrumental in identifying and characterizing various receptors, such as the gonadotropin-releasing hormone (GnRH) receptor in different tissues and species. nih.govoup.com
Table 1: Examples of Photoaffinity Labeling Studies Using Aryl Azide Derivatives
| Photoreactive Probe Derivative | Target Biomolecule | Interacting Partner Identified/Studied | Research Focus |
| N-hydroxysuccinimidyl-4-azidobenzoate (HSAB) | Gonadotropin-Releasing Hormone (GnRH) analog | Pituitary and gonadal GnRH receptors | Characterization and molecular weight determination of receptors across different species. nih.govoup.com |
| N-hydroxysuccinimidyl-4-azidobenzoate (HSAB) | T lymphocyte antigen | T cell hybridoma | Investigating direct T cell activation by insolubilized antigens. nih.gov |
| 4-azidobenzoate N-hydroxysuccinimide | N6-(2-aminoethyl)-2'-deoxyadenosine-5'-triphosphate (N6-dATP) | DNA Polymerase I | Development of photoreactive dATP analogs for crosslinking to DNA polymerase. oup.com |
| C(5a)-(4-azidoanilino)dihydrobicyclomycin | Rho transcription termination factor | Bicyclomycin binding site | Designing irreversible inhibitors of the Rho factor in E. coli. acs.org |
This table is for illustrative purposes and is not exhaustive.
The ability to create a covalent bond at a specific location upon light activation makes photoreactive groups like aryl azides valuable for the site-specific modification of proteins. rsc.org This can be achieved by incorporating a photoreactive unnatural amino acid into a protein at a desired position using genetic engineering techniques. creative-proteomics.com
While p-benzoylphenylalanine (BPA) is a commonly used photoreactive amino acid, the principles apply to aryl azide-containing amino acids as well. creative-proteomics.comdiva-portal.org By introducing such an amino acid at a specific site, researchers can then use light to trigger a covalent bond with an interacting molecule or to introduce a specific modification at that precise location. creative-proteomics.comdiva-portal.org This provides a high degree of spatial and temporal control over the modification process, which is difficult to achieve with traditional chemical modification methods that target naturally occurring amino acids like lysine (B10760008) or cysteine. rsc.org The photoreaction allows for the "freezing" of interactions, capturing even transient or weak binding events. creative-proteomics.com
Development and Evaluation of Crosslinking Reagents
This compound serves as a precursor for the synthesis of heterobifunctional crosslinking reagents. molbio.comnih.gov These reagents combine a photoreactive aryl azide group at one end with a different type of reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other. thermofisher.comkorambiotech.com The NHS ester end reacts with primary amines (like the side chain of lysine) on a "bait" protein. thermofisher.com This "bait" protein, now carrying the photoreactive crosslinker, can then be introduced into a biological system to interact with its "prey." Upon UV irradiation, the aryl azide group is activated and forms a covalent bond with the nearby "prey" molecule. thermofisher.com
This "bait-and-prey" strategy allows for the identification of interacting partners within a complex cellular environment. thermofisher.com For instance, N-hydroxysuccinimidyl-4-azidobenzoate has been used to crosslink proteins in synaptic vesicles, helping to elucidate the protein architecture of these structures. nih.gov The combination of a specific chemical reactivity with a non-specific photoreactivity in a single molecule provides a powerful tool for mapping molecular interactions. thermofisher.comkorambiotech.com
This compound: A Versatile Tool in Chemical Biology and Drug Discovery
This compound is a chemical compound that has garnered significant attention in the fields of chemical biology and biochemistry. Its utility stems from the photo-reactive nature of the azide group, which can be activated by UV light to form a highly reactive nitrene intermediate. This property allows for the formation of covalent bonds with nearby molecules, making it an invaluable tool for studying molecular interactions. This article explores the applications of this compound and its derivatives in biomolecular research, focusing on its role in crosslinking studies and structure-activity relationship (SAR) analyses.
Applications of Ethyl 4 Azidobenzoate in Materials Science and Supramolecular Chemistry
Ethyl 4-azidobenzoate is a versatile chemical compound that serves as a critical building block in various advanced scientific fields. Its utility stems from the presence of the azide (B81097) functional group, which can undergo a range of highly specific and efficient chemical reactions. This reactivity allows for its incorporation into complex molecular architectures, enabling the development of novel materials with tailored properties. In materials science and supramolecular chemistry, this compound is particularly valued for its role in synthesizing and modifying metal-organic frameworks (MOFs), functionalizing polymer surfaces, and developing sophisticated liquid crystalline materials.
Advanced Spectroscopic and Computational Characterization Methodologies
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic nature of Ethyl 4-azidobenzoate. Techniques such as NMR, FTIR, Mass Spectrometry, and UV-Visible spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound provides definitive information about the electronic environment of the hydrogen atoms. The spectrum displays characteristic signals for the ethyl group protons and the aromatic protons. The ethyl group appears as a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets, indicative of the symmetrical substitution pattern. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, signals corresponding to the methyl and methylene carbons of the ethyl group, the carbonyl carbon of the ester, and the four distinct carbons of the aromatic ring are observed. nih.gov The chemical shift of the carbon atom attached to the azide (B81097) group (C4) is notably influenced by the nitrogen substituent.
| Spectrum | Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|---|
| ¹H NMR | -CH₃ | 1.37 | Triplet (t) | 7.1 |
| -CH₂- | 4.34 | Quartet (q) | 7.0 | |
| Ar-H (H2, H6) | 7.04 | Doublet (d) | 8.6 | |
| Ar-H (H3, H5) | 8.02 | Doublet (d) | 8.6 | |
| ¹³C NMR | -CH₃ | 14.31 | - | - |
| -CH₂- | 61.04 | - | - | |
| Ar-C (C2, C6) | 118.76 | - | - | |
| Ar-C (C1) | 127.01 | - | - | |
| Ar-C (C3, C5) | 131.34 | - | - | |
| Ar-C (C4) | 144.59 | - | - | |
| C=O | 165.81 | - | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by two highly characteristic absorption bands. The most prominent is the strong, sharp asymmetric stretching vibration of the azide (-N₃) group, which typically appears in the range of 2100-2130 cm⁻¹. nih.gov The second key feature is the strong absorption from the carbonyl (C=O) stretch of the ester group, observed around 1715 cm⁻¹. nih.govustc.edu.cn Other notable bands include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester linkage.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aryl Azide (-N₃) | Asymmetric Stretch | ~2130 | Strong, Sharp |
| Ester (C=O) | Stretch | ~1716 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | <3000 | Medium |
| Ester (C-O) | Stretch | ~1250-1300 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₉H₉N₃O₂), the calculated molecular weight is approximately 191.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 191. A characteristic and often prominent fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da), which would result in a significant fragment ion at m/z 163. Subsequent fragmentations involving the ethyl ester group, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da), can also be anticipated.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum of this compound is characterized by absorptions arising from its conjugated system, which includes the benzene ring, the carbonyl group, and the azide group. The primary absorptions are due to π → π* transitions within the aromatic system, which are typically intense and occur in the UV region. For phenyl azide, strong absorption bands are observed around 250 nm and 280 nm. nih.gov The carbonyl group and the azide group also possess non-bonding electrons (n), which can undergo lower-energy, less intense n → π* transitions. The exact absorption maxima (λₘₐₓ) and molar absorptivity are dependent on the solvent used.
X-ray Crystallography for Precise Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, the technique has been successfully applied to numerous derivatives synthesized from it, confirming its suitability for structural analysis. nist.govthermofisher.com
This technique would provide unambiguous data on:
Bond Lengths: Precise measurement of all bond lengths, including those within the azide (N-N, N=N), ester (C=O, C-O), and aromatic ring moieties.
Bond Angles: Accurate determination of the angles between atoms, defining the molecule's geometry.
Torsion Angles: Information about the rotational orientation of the ester and azide groups relative to the plane of the benzene ring.
Crystal Packing: Elucidation of the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) that govern how the molecules are arranged in the crystal lattice.
This information is invaluable for understanding the molecule's conformation in the solid state and for correlating its structure with its physical and chemical properties.
Computational Chemistry Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful theoretical complement to experimental spectroscopic data. For this compound, DFT calculations can be employed to predict and rationalize its properties.
Key applications of computational chemistry for this compound include:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray crystallography data.
Vibrational Analysis: Predicting the vibrational frequencies of the molecule. These calculated frequencies can be used to assign the absorption bands observed in the experimental FTIR spectrum, such as the characteristic azide and carbonyl stretches.
NMR Chemical Shift Prediction: Calculating the ¹H and ¹³C NMR chemical shifts, which aids in the assignment of complex spectra and provides a deeper understanding of the electronic structure.
Electronic Properties Analysis: DFT can be used to calculate the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is crucial for understanding the electronic transitions observed in UV-Visible spectroscopy and for predicting the molecule's chemical reactivity. nih.gov Time-dependent DFT (TD-DFT) can further be used to simulate the UV-Visible spectrum and assign the observed absorption bands to specific electronic transitions. nih.gov
By combining these computational approaches with experimental data, a comprehensive and detailed characterization of this compound's structural and electronic features can be achieved.
Density Functional Theory (DFT) for Reaction Pathway Elucidation and Compound Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions, offering insights into transition states and the stability of molecules along a reaction coordinate. For this compound, DFT calculations are instrumental in understanding its thermal and photochemical reactivity, which is primarily dictated by the azido (B1232118) (-N₃) group.
The thermal decomposition of aryl azides, such as this compound, is a classic example of a reaction pathway that can be elucidated using DFT. This process typically involves the extrusion of a dinitrogen molecule (N₂) to form a highly reactive nitrene intermediate. Computational studies on similar organic azides have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to model the energetics of this decomposition. researchgate.net These calculations can determine the activation energy required for N₂ loss and characterize the geometry and electronic structure of the resulting singlet or triplet nitrene. The stability of the parent azide compared to its subsequent intermediates can be quantified, providing a theoretical basis for its shelf-life and reaction conditions.
Furthermore, DFT is employed to explore the subsequent reactions of the in situ generated nitrene. For instance, the nitrene can undergo various transformations, including insertion into C-H bonds or rearrangement. The reaction pathways for these processes, including the associated transition states and energy barriers, can be meticulously mapped out. For example, in the context of cycloaddition reactions, DFT calculations can predict the regioselectivity and stereoselectivity of the reaction of the azide with various dipolarophiles, a foundational aspect of "click chemistry." mdpi.com The preference for one reaction pathway over another is determined by comparing the Gibbs free energy of the transition states, with the lower energy pathway being the kinetically favored one.
A summary of typical energetic parameters obtained from DFT calculations for aryl azide reactions is presented in Table 1.
| Parameter | Typical Value Range (kcal/mol) | Significance |
| Activation Energy (N₂ extrusion) | 25 - 40 | Indicates the thermal stability of the azide. |
| Singlet-Triplet Splitting of Nitrene | 10 - 20 | Determines the dominant spin state of the reactive intermediate. |
| Reaction Enthalpy | Varies | Indicates whether a reaction is exothermic or endothermic. |
Note: The values presented are generalized from studies on various aryl azides and are intended to be illustrative for this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing
Understanding the three-dimensional arrangement of molecules in a crystal is crucial as it influences physical properties such as solubility and melting point. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.govias.ac.in This analysis is based on partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the procrystal (the crystal as a whole).
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions that stabilize its crystal structure. The analysis generates a three-dimensional surface around the molecule, which is color-coded to highlight different types of contacts. The key interactions expected in the crystal packing of this compound would include:
H···H contacts: These are generally the most abundant interactions and are represented by a significant percentage on the 2D fingerprint plot derived from the Hirshfeld surface.
O···H and N···H contacts: These represent potential hydrogen bonding interactions, with the oxygen atoms of the ester group and the nitrogen atoms of the azide group acting as potential acceptors.
C···H contacts: These are indicative of weaker C-H···π interactions, where the aromatic ring interacts with hydrogen atoms of neighboring molecules.
π···π stacking: Interactions between the aromatic rings of adjacent molecules also contribute to the stability of the crystal packing.
The relative contributions of these interactions can be quantified using 2D fingerprint plots, which provide a concise summary of the intermolecular contacts. For a related compound, the analysis showed that H···H contacts were the most significant contribution to the crystal packing. acs.org A hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar aromatic compounds is presented in Table 2.
| Contact Type | Expected Contribution (%) | Description |
| H···H | 40 - 50 | Van der Waals interactions between hydrogen atoms. |
| O···H / H···O | 15 - 25 | Interactions involving the ester oxygen atoms. |
| N···H / H···N | 10 - 20 | Interactions involving the azide nitrogen atoms. |
| C···H / H···C | 5 - 15 | Weak interactions involving the aromatic ring and ethyl group. |
| C···C | < 5 | Indicative of π-π stacking. |
Note: This data is illustrative and based on typical values for similar organic molecules.
Computational Studies of Reactivity and Thermodynamic Descriptors
Computational chemistry provides a suite of descriptors that can predict the reactivity and thermodynamic stability of a molecule. For this compound, these descriptors are calculated using DFT and offer a quantitative measure of its chemical behavior. ajchem-a.com
Reactivity Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For aryl azides, the HOMO is typically a π-orbital on the aromatic ring, while the LUMO is often associated with the azide group. acs.org
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ester and the terminal nitrogen of the azide, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom. This information helps to identify reactive sites.
Thermodynamic Descriptors:
Enthalpy of Formation: This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's stability.
Gibbs Free Energy of Formation: This thermodynamic potential can be used to determine the spontaneity of a reaction.
Heat Capacity: This property indicates the amount of heat required to raise the temperature of the substance by a certain amount.
A summary of key computational descriptors and their significance for this compound is provided in Table 3.
| Descriptor | Significance |
| HOMO Energy | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. |
| Enthalpy of Formation | Measure of the thermodynamic stability of the molecule. |
These computational methodologies provide a deep and nuanced understanding of the chemical nature of this compound, from its fundamental stability and reactivity to the complex interplay of forces that govern its solid-state structure.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Azide (B81097) Transformations
The transformation of the azide group is central to the utility of Ethyl 4-azidobenzoate. While traditional methods rely on thermal or harsh UV light activation, emerging research is centered on the development of sophisticated catalytic systems that offer milder conditions, greater control, and higher selectivity.
A significant area of development is the use of visible-light photocatalysis to activate aryl azides. rsc.org This approach overcomes a major limitation of direct UV photolysis, which often requires high-energy light that can cause competitive photodecomposition and damage sensitive functional groups. nih.gov By using transition metal photocatalysts, such as ruthenium (Ru) and iridium (Ir) complexes, or organic dyes, aryl azides can be activated with lower-energy visible light. nih.govresearchgate.net This activation can proceed through two primary pathways:
Energy Transfer: The excited photocatalyst transfers energy to the aryl azide, promoting it to an excited state which then expels dinitrogen (N₂) to form a highly reactive nitrene intermediate. nih.govresearchgate.net
Electron Transfer: The photocatalyst, upon excitation, engages in an electron transfer with the azide. This can lead to the formation of an azide radical anion, which rapidly loses N₂ to generate an aminyl radical, another key reactive intermediate for bond formation. researchgate.net
These photogenerated nitrenes and aminyl radicals can participate in a variety of powerful C-N bond-forming reactions, including intramolecular C-H amination to form indoles and intermolecular reactions for protein labeling. rsc.orgnih.gov The spatial and temporal control afforded by light makes these catalytic systems particularly valuable for applications in chemical biology. rsc.org Furthermore, novel catalyst systems, such as nickel on carbon nitride, are being explored for related transformations like the photocatalytic synthesis of aryl amines from aryl halides and sodium azide, showcasing the broad interest in advancing azide chemistry. thieme-connect.com
| Catalytic System | Activation Method | Key Intermediate | Example Transformation |
|---|---|---|---|
| Ruthenium (Ru) or Iridium (Ir) Complexes | Visible Light (Photocatalysis) | Nitrene or Aminyl Radical | C-H Amination, Cyclizations nih.govresearchgate.net |
| Organic Dyes (e.g., Acridine Orange, Fluorescein) | Visible Light (Photocatalysis) | Nitrene | Protein Labeling rsc.orgresearchgate.net |
| Copper (I) Salts | Thermal | Copper Acetylide / Triazolide | Azide-Alkyne Cycloaddition ("Click Chemistry") |
| Nickel on Carbon Nitride (Ni-mpg-CNx) | Visible Light (Photocatalysis) | Aryl Radical / Amine Radical | Aryl Amination (from Aryl Halide + NaN₃) thieme-connect.com |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The fields of drug discovery and materials science increasingly rely on automated synthesis and high-throughput screening (HTS) to accelerate the identification of new lead compounds and materials. azolifesciences.combmglabtech.com These platforms require chemical building blocks that are versatile and participate in highly reliable and efficient reactions. This compound is an ideal candidate for integration into these workflows.
The azide group is renowned for its utility in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." nih.gov The reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it perfectly suited for automated parallel synthesis. nih.govresearchgate.net this compound can serve as a core building block in the high-throughput synthesis of large chemical libraries. nih.gov For example, an array of diverse alkynes can be reacted with this compound in microtiter plates to rapidly generate a library of triazole-containing compounds. These libraries can then be subjected to in situ screening for biological activity without the need for time-consuming purification of each individual compound. researchgate.net
Furthermore, the ethyl ester group provides a secondary point for diversification. Automated platforms can perform reactions such as hydrolysis to the carboxylic acid followed by amide bond formation with a library of amines, exponentially increasing the number of unique structures that can be synthesized and tested from a single starting scaffold. This dual functionality makes this compound a powerful tool for generating molecular diversity in automated discovery pipelines.
| Feature | Relevant Reaction | Platform Application | Advantage |
|---|---|---|---|
| Azide Group | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High-Throughput Synthesis of Libraries | High efficiency, reliability, and functional group tolerance nih.govresearchgate.net |
| Azide Group | Photochemical Nitrene Generation | High-Throughput Screening (HTS) | Photo-affinity labeling for target identification researchgate.net |
| Ethyl Ester Group | Hydrolysis, Amidation, Transesterification | Automated Parallel Synthesis | Provides a second vector for molecular diversification |
Expansion into Nanoscience and Advanced Functional Materials Research
The unique reactivity of the aryl azide group makes this compound and its derivatives valuable components in the design of advanced functional materials and for applications in nanoscience. The ability to form a covalent bond upon activation allows for the permanent modification of surfaces, polymers, and nanoparticles. acs.org
In the realm of functional materials, aryl azides are used as photo-crosslinkers and surface modifiers. acs.org Upon photoactivation, the generated nitrene can insert into C-H and N-H bonds of an underlying polymer substrate, forming a durable, covalent linkage. acs.org This has been used to create adhesion promoters that can bond otherwise incompatible materials. acs.orgethz.ch this compound can be incorporated into polymer chains, either as a monomer or as a chain-end functional group, to create photo-reactive materials. rsc.orgnih.gov Such polymers can be used for photolithography or for creating bioactive surfaces by covalently immobilizing proteins and other biomolecules.
In nanoscience, the functionalization of nanoparticles is crucial for tailoring their properties for specific applications like molecular imaging and targeted drug delivery. nih.govnih.gov this compound can be used to modify nanoparticle surfaces. The azide group can be used to "click" the molecule onto an alkyne-functionalized nanoparticle, or the entire molecule can be attached via its ester group, leaving the azide available for subsequent reactions. This allows for the creation of multifunctional nanoparticles where the 4-azidobenzoate moiety can act as a photo-activatable linker to attach targeting ligands or therapeutic payloads. A closely related compound, N-Hydroxysuccinimidyl-4-azidobenzoate, is already widely used as a crosslinker for bioconjugation, highlighting the utility of the 4-azidobenzoyl core in these advanced applications. broadpharm.comchemicalbook.com
Q & A
Q. What are the standard synthesis protocols for Ethyl 4-azidobenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 4-azidobenzoic acid with ethanol under acidic catalysis. A general method involves refluxing equimolar quantities of 4-azidobenzoic acid and ethanol in the presence of a catalytic agent (e.g., concentrated sulfuric acid or glacial acetic acid) for 4–6 hours . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., absolute ethanol vs. methanol), and controlling temperature to minimize side reactions (e.g., azide decomposition). Post-reaction purification via recrystallization or column chromatography is critical to isolate the ester product .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of azide-containing vapors.
- Waste Management: Segregate azide waste and store in labeled containers for professional disposal to prevent environmental contamination .
- Emergency Response: For accidental ingestion or exposure, follow basic toxicology protocols (e.g., airway stabilization, oxygen therapy) and avoid inducing vomiting .
Q. How can researchers characterize this compound using spectroscopic techniques?
Essential characterization methods include:
- FT-IR: Confirm the azide group (N₃) via a strong absorption band near 2100–2200 cm⁻¹ .
- NMR (¹H/¹³C): Identify ester carbonyl signals (δ ~165–170 ppm in ¹³C NMR) and aromatic proton splitting patterns .
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the azide functional group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Contradictory solubility profiles may arise from impurities, polymorphic forms, or solvent polarity variations. To address this:
- Standardize Solvent Systems: Use USP-grade solvents (e.g., ethanol, DMSO) and report purity levels .
- Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .
- Cross-Validation: Compare results with structurally analogous esters (e.g., Ethyl 4-hydroxybenzoate) to assess trends in hydrophobicity .
Q. What strategies optimize the stability of this compound during long-term storage?
Azide esters are prone to photodegradation and thermal decomposition. Mitigation strategies include:
- Storage Conditions: Use amber glassware, inert atmospheres (argon), and low temperatures (−20°C) .
- Stabilizer Additives: Introduce radical scavengers (e.g., BHT) at 0.1–0.5% w/w to inhibit oxidative degradation .
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .
Q. How can computational methods predict the reactivity of this compound in click chemistry applications?
Density Functional Theory (DFT) calculations can model azide-alkyne cycloaddition kinetics. Key steps include:
- Geometry Optimization: Use software (e.g., Gaussian) to minimize energy states of reactants and transition states .
- Activation Energy Analysis: Compare calculated energy barriers with experimental reaction rates to validate models .
- Solvent Effects: Incorporate continuum solvation models (e.g., PCM) to simulate polarity impacts on reaction efficiency .
Methodological and Regulatory Considerations
Q. What experimental design principles ensure reproducibility in this compound-based studies?
- Controlled Variables: Document solvent purity, temperature, and catalyst ratios in detail .
- Replication: Perform triplicate trials for critical steps (e.g., synthesis, purification) to assess variability .
- Data Reporting: Include raw data in appendices and processed data (e.g., NMR spectra, chromatograms) in the main text for transparency .
Q. How to ensure compliance with EU chemical regulations (e.g., REACH) when using this compound?
- Regulatory Lists: Verify if the compound is listed under EINECS or requires Seveso III compliance .
- Risk Assessments: Prepare Chemical Safety Assessments (CSAs) addressing exposure scenarios for lab personnel .
- Documentation: Maintain safety data sheets (SDS) aligned with Regulation (EU) 2020/878, including first-aid measures and disposal protocols .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity data for this compound derivatives?
- Statistical Tools: Apply ANOVA or t-tests to compare bioactivity across derivatives, accounting for experimental error .
- Structure-Activity Relationships (SAR): Corporate computational docking studies to identify key functional groups (e.g., azide position) influencing activity .
- Literature Benchmarking: Cross-reference results with published azide ester bioactivity data to identify outliers .
Q. What advanced techniques validate the purity of this compound for pharmaceutical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
